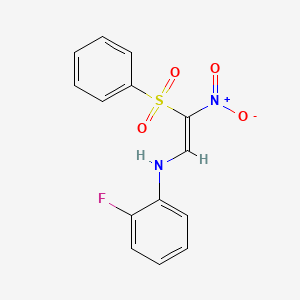![molecular formula C21H24N2O3 B2962633 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE CAS No. 1797556-36-5](/img/structure/B2962633.png)
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a methoxy-substituted phenyl group
Wirkmechanismus
Target of Action
These receptors could be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which this compound may resemble, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenethylamine: Shares a similar phenyl group but differs in its overall structure and functional groups.
N-ETHYL-2-[(6-METHOXYPYRIDIN-3-YL)-(2 …: Another compound with a methoxy group but with different biological activity and applications.
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific exploration .
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-8-6-7-11-18(15)19(26-2)13-22-21(25)16-12-20(24)23(14-16)17-9-4-3-5-10-17/h3-11,16,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGWXJNNHBAJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)
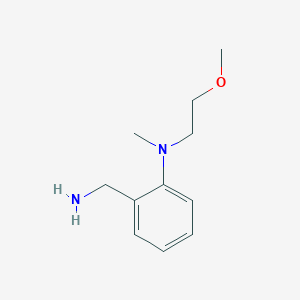
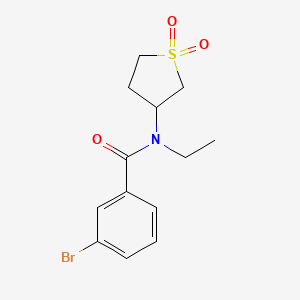
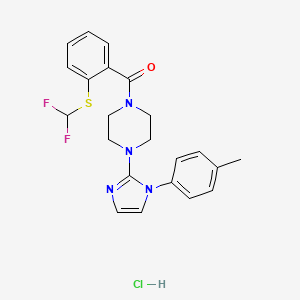
![2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2962555.png)
![4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine](/img/structure/B2962557.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)


![N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2962564.png)
![N-(3-methylbutyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2962565.png)
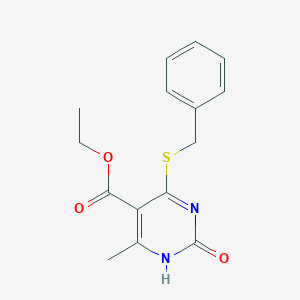
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)
